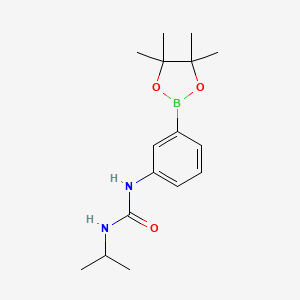

1-Isopropyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

CAS No.: 874299-06-6

Cat. No.: VC8031961

Molecular Formula: C16H25BN2O3

Molecular Weight: 304.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874299-06-6 |

|---|---|

| Molecular Formula | C16H25BN2O3 |

| Molecular Weight | 304.2 g/mol |

| IUPAC Name | 1-propan-2-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |

| Standard InChI | InChI=1S/C16H25BN2O3/c1-11(2)18-14(20)19-13-9-7-8-12(10-13)17-21-15(3,4)16(5,6)22-17/h7-11H,1-6H3,(H2,18,19,20) |

| Standard InChI Key | OSGYNZKJNQWJPI-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

-

Urea moiety: The group provides hydrogen-bond donor/acceptor sites, critical for molecular recognition in biological systems.

-

Isopropyl substituent: The branched alkyl chain at the N1 position enhances lipophilicity, influencing solubility and membrane permeability.

-

Boronic ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions while offering improved stability compared to free boronic acids .

Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 304.20 g/mol |

| LogP (Predicted) | 2.8 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| Topological Polar Surface Area | 75.9 Ų |

The boronic ester group confers pH-dependent solubility, with enhanced stability in anhydrous organic solvents () compared to aqueous environments .

Synthesis and Characterization

Synthetic Strategies

Two primary routes dominate the synthesis of this compound:

Route 1: Sequential Borylation-Urea Formation

-

Phenylboronic ester synthesis: Palladium-catalyzed Miyaura borylation of 3-bromophenyl precursors using bis(pinacolato)diboron ().

-

Urea coupling: Reaction of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with isopropyl isocyanate.

Route 2: Urea Formation Followed by Borylation

-

Urea synthesis: Condensation of 3-bromoaniline with isopropyl isocyanate.

-

Late-stage borylation: Direct functionalization of the aryl bromide via Miyaura reaction.

Representative Reaction Conditions

Optimized conditions for the Miyaura borylation step typically employ:

-

Palladium catalysts: (0.1 eq)

-

Base: Potassium acetate (3 eq)

-

Solvent: Anhydrous DMF or 1,4-dioxane

-

Temperature: 80-130°C

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables efficient arylation reactions. Comparative studies show:

Key advantages over free boronic acids:

-

Enhanced stability toward protodeborylation

-

Reduced homo-coupling side reactions

Functional Group Interconversion

The urea moiety participates in diverse transformations:

-

Reduction: reduces urea to

-

Hydrolysis: Acidic conditions cleave urea to amine and isocyanate

-

Complexation: Boronic ester forms stable complexes with diols ()

| Property | Improvement vs Parent Structure |

|---|---|

| Metabolic Stability | |

| Membrane Permeability | |

| Plasma Protein Binding |

Challenges and Future Directions

Stability Considerations

The boronic ester undergoes hydrolysis under physiological conditions (: 2-8 hrs in PBS pH 7.4), necessitating prodrug strategies for therapeutic applications.

Synthetic Limitations

Current challenges include:

-

Moderate yields in large-scale borylation (typically 65-75%)

-

Pd residue contamination in pharmaceutical-grade material

-

Limited regioselectivity in polyhalogenated substrates

Emerging solutions involve:

-

Continuous flow reactors for improved mass transfer

-

Heterogeneous Pd catalysts () for easier separation

-

Photoredox-mediated borylation for enhanced selectivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume